N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide is an organic compound that features a cyano group, a dimethylpropyl group, and a difluorophenyl sulfanyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-difluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2OS/c1-9(2)14(3,8-17)18-13(19)7-20-12-6-10(15)4-5-11(12)16/h4-6,9H,7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVKAKUWVKERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the dimethylpropyl group: This step might involve alkylation reactions using appropriate alkyl halides.
Attachment of the difluorophenyl sulfanyl group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Formation of the acetamide backbone: This step might involve amidation reactions where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide: can be compared with other acetamide derivatives, cyano compounds, or difluorophenyl-containing compounds.
Unique Features: The presence of both a cyano group and a difluorophenyl sulfanyl group might confer unique chemical properties, such as increased stability or specific reactivity patterns.
Highlighting Uniqueness
Chemical Stability: The combination of functional groups might result in enhanced chemical stability.
Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.
Biological Activity: Potential for unique interactions with biological targets due to the specific arrangement of functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
